4-(4-Chlorophenoxy)methoxybenzene
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Overview
Description
4-(4-Chlorophenoxy)methoxybenzene is an organic compound with the molecular formula C13H11ClO2. It is a derivative of benzene, where a methoxy group and a chlorophenoxy group are attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)methoxybenzene typically involves the reaction of 4-chlorophenol with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo substitution reactions where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Bromination: Using bromine in the presence of a catalyst like iron(III) bromide.
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Using concentrated sulfuric acid or oleum.
Major Products Formed
Bromination: 4-(4-Bromophenoxy)methoxybenzene.
Nitration: 4-(4-Nitrophenoxy)methoxybenzene.
Sulfonation: 4-(4-Sulfonylphenoxy)methoxybenzene.
Scientific Research Applications
4-(4-Chlorophenoxy)methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a methoxy group.
4-(4-Methoxyphenoxy)benzene: Similar structure but without the chlorine atom.
Uniqueness
4-(4-Chlorophenoxy)methoxybenzene is unique due to the presence of both a methoxy group and a chlorophenoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H11ClO2 |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
1-chloro-4-(phenoxymethoxy)benzene |
InChI |
InChI=1S/C13H11ClO2/c14-11-6-8-13(9-7-11)16-10-15-12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
UOYVWKGLQZYWNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCOC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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